molecular formula C10H14O2 B13071369 1-Oxospiro[4.4]nonane-2-carbaldehyde

1-Oxospiro[4.4]nonane-2-carbaldehyde

Katalognummer: B13071369
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: UMMUMABKZHFBOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxospiro[4.4]nonane-2-carbaldehyde is a spirocyclic compound with the molecular formula C₁₀H₁₄O₂. This compound is characterized by a unique spiro structure, where a nonane ring is fused with a carbaldehyde group. It is primarily used in research settings and has various applications in organic synthesis and material science .

Vorbereitungsmethoden

The synthesis of 1-Oxospiro[4.4]nonane-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a suitable nonane derivative with an aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the spirocyclic structure . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce larger quantities of the compound efficiently .

Analyse Chemischer Reaktionen

1-Oxospiro[4.4]nonane-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Oxospiro[4.4]nonane-2-carbaldehyde has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Oxospiro[4.4]nonane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets involved .

Vergleich Mit ähnlichen Verbindungen

1-Oxospiro[4.4]nonane-2-carbaldehyde can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the aldehyde group, which allows for diverse chemical modifications and applications.

Eigenschaften

Molekularformel

C10H14O2

Molekulargewicht

166.22 g/mol

IUPAC-Name

4-oxospiro[4.4]nonane-3-carbaldehyde

InChI

InChI=1S/C10H14O2/c11-7-8-3-6-10(9(8)12)4-1-2-5-10/h7-8H,1-6H2

InChI-Schlüssel

UMMUMABKZHFBOR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CCC(C2=O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.